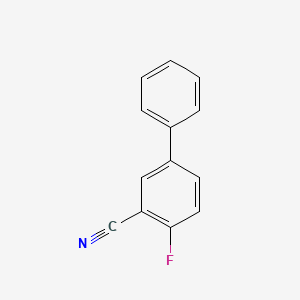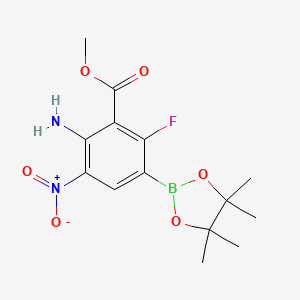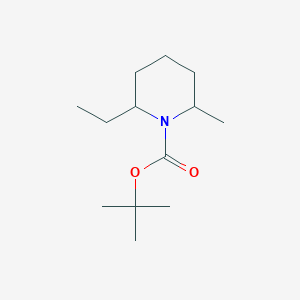
3-Cyano-4-fluorobiphenyl
概要
説明
3-Cyano-4-fluorobiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a nitrile group attached to the other
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyano-4-fluorobiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .
化学反応の分析
Types of Reactions
3-Cyano-4-fluorobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki-Miyaura coupling
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used
Major Products
Substitution Reactions: Products include substituted biphenyl derivatives.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids.
Coupling Reactions: Products include various functionalized biphenyl compounds
科学的研究の応用
3-Cyano-4-fluorobiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials such as light-emitting electrochemical cells (LECs) and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 3-Cyano-4-fluorobiphenyl depends on its specific application. In the context of light-emitting devices, the compound acts as a cyclometalating ligand, enhancing the efficiency of light emission through strong spin-orbit coupling and promoting singlet-triplet transitions . In biochemical applications, it may interact with specific molecular targets, modulating their activity through binding interactions .
類似化合物との比較
Similar Compounds
4-Fluoro-4’-pyrazolyl-(1,1’-biphenyl)-2-carbonitrile: Similar structure but with a pyrazolyl group, used in light-emitting applications.
1-Butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile: Contains a benzimidazole moiety, known for its antimicrobial properties.
Uniqueness
3-Cyano-4-fluorobiphenyl is unique due to its combination of a fluorine atom and a nitrile group on a biphenyl scaffold. This unique structure imparts specific chemical reactivity and physical properties, making it valuable for a variety of applications in research and industry .
特性
分子式 |
C13H8FN |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
2-fluoro-5-phenylbenzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H |
InChIキー |
OJZCIVWQGRRLAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyanomethyl)azetidine-1-carboxylate](/img/structure/B8382415.png)



![2-[(3-Chlorophenyl)thio]-5-bromobenzoic acid](/img/structure/B8382448.png)


![4-Thiono-7-ethylthio-3h-pyrimido[4, 5-d]pyrimidine](/img/structure/B8382484.png)
![4-Carboxymethylidene-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8382486.png)

![2-Phenyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone](/img/structure/B8382504.png)

![4-Bromo-1-chloro-2-[[4-(trifluoromethoxy)phenyl]methyl]benzene](/img/structure/B8382519.png)

